molecular formula C8H7NO3 B6249405 ethyl 2-ethynyl-1,3-oxazole-4-carboxylate CAS No. 617705-26-7

ethyl 2-ethynyl-1,3-oxazole-4-carboxylate

Cat. No. B6249405
CAS RN: 617705-26-7
M. Wt: 165.1
InChI Key:
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Description

Ethyl 2-ethynyl-1,3-oxazole-4-carboxylate is a chemical compound with the CAS Number: 617705-26-7 . It has a molecular weight of 165.15 . The compound is typically stored at 4 degrees Celsius and is in powder form . The IUPAC name for this compound is ethyl 2-ethynyloxazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for ethyl 2-ethynyl-1,3-oxazole-4-carboxylate is 1S/C8H7NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h1,5H,4H2,2H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

Ethyl 2-ethynyl-1,3-oxazole-4-carboxylate is a powder with a melting point of 73-75 degrees Celsius .

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-ethynyl-1,3-oxazole-4-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl propiolate", "2-bromoacetic acid", "Sodium hydride", "Acetic anhydride", "Triethylamine", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Ethyl propiolate is reacted with sodium hydride in the presence of sulfuric acid to form ethyl propiolate anion.", "Step 2: The ethyl propiolate anion is then reacted with 2-bromoacetic acid in the presence of triethylamine to form ethyl 2-bromo-3-propynoate.", "Step 3: Ethyl 2-bromo-3-propynoate is then reacted with sodium hydride in the presence of sulfuric acid to form ethyl 2-ethynyl-3-propynoate.", "Step 4: Ethyl 2-ethynyl-3-propynoate is then reacted with acetic anhydride in the presence of sodium bicarbonate to form ethyl 2-ethynyl-3-acetoxypropionate.", "Step 5: Ethyl 2-ethynyl-3-acetoxypropionate is then reacted with sodium hydride in the presence of sulfuric acid to form ethyl 2-ethynyl-3-hydroxypropionate.", "Step 6: Ethyl 2-ethynyl-3-hydroxypropionate is then reacted with ethyl chloroformate in the presence of triethylamine to form ethyl 2-ethynyl-3-(ethoxycarbonyl)propionate.", "Step 7: Ethyl 2-ethynyl-3-(ethoxycarbonyl)propionate is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form ethyl 2-ethynyl-1,3-oxazole-4-carboxylate." ] }

CAS RN

617705-26-7

Product Name

ethyl 2-ethynyl-1,3-oxazole-4-carboxylate

Molecular Formula

C8H7NO3

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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